molecular formula C16H26N4O3S B2921256 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1286697-47-9

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

カタログ番号: B2921256
CAS番号: 1286697-47-9
分子量: 354.47
InChIキー: PRZHXFZMJZUTNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a bifunctional piperidine derivative featuring two distinct structural motifs:

  • First piperidine ring: Substituted at the 4-position with a methylene-linked 1H-imidazole group.
  • Second piperidine ring: Modified at the 1-position with a methylsulfonyl (-SO₂CH₃) group and connected via a methanone (carbonyl) bridge.

特性

IUPAC Name

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-24(22,23)20-9-4-15(5-10-20)16(21)19-7-2-14(3-8-19)12-18-11-6-17-13-18/h6,11,13-15H,2-5,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZHXFZMJZUTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 1H-imidazole with piperidine derivatives under specific conditions. The process may include steps such as:

  • Formation of the imidazole derivative: : This can be achieved by reacting 1H-imidazole with an appropriate alkylating agent.

  • Piperidine derivative synthesis: : Piperidine can be functionalized with a methylsulfonyl group to form the corresponding piperidine derivative.

  • Coupling reaction: : The imidazole derivative and the piperidine derivative are then coupled together under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to achieve the desired product efficiently.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be performed on the piperidine ring.

  • Substitution: : Various substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride can be used.

  • Substitution: : Reagents such as alkyl halides and sulfonyl chlorides are often employed.

Major Products Formed

The major products formed from these reactions can include various substituted imidazoles and piperidines, depending on the specific reagents and conditions used.

科学的研究の応用

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

類似化合物との比較

Structural Analogues Identified in Evidence

Three structurally related compounds are analyzed based on the evidence:

Compound A : 4-(1H-Imidazol-4-yl)-1-methyl-piperidine (CAS 106243-44-1)
  • Molecular Formula : C₉H₁₅N₃
  • Molecular Weight : 165.24 g/mol
  • Structure : A single piperidine ring with a methyl group at the 1-position and an imidazole substituent at the 4-position .
  • Key Differences: Lacks the methanone bridge and methylsulfonyl group present in the target compound. Simpler structure may reduce steric hindrance but limit binding diversity.
Compound B : (1H-Imidazol-2-yl)(1-methyl-4-piperidinyl)methanone
  • Molecular Formula : C₁₀H₁₅N₃O
  • Molecular Weight : 193.25 g/mol
  • Structure: Features a methanone group linking a 1H-imidazol-2-yl group to a 1-methylpiperidine ring .
  • Key Differences: Contains a methanone bridge but lacks the methylsulfonyl modification and the second piperidine ring. This may impact solubility and target selectivity.
Compound C : I-BET469 (CAS 2003197-53-1)
  • Molecular Formula : C₂₃H₃₀N₄O₄
  • Molecular Weight : 426.51 g/mol
  • Structure: A benzimidazole-pyridinone hybrid with morpholine and methoxypropan-2-yl substituents .
  • Key Differences : While unrelated to piperidine-imidazole systems, it shares heterocyclic complexity. The benzimidazole core and larger molecular weight suggest distinct pharmacological pathways.

Comparative Analysis Table

Parameter Target Compound Compound A Compound B Compound C
Molecular Formula C₁₇H₂₅N₄O₃S (inferred) C₉H₁₅N₃ C₁₀H₁₅N₃O C₂₃H₃₀N₄O₄
Molecular Weight ~377.17 g/mol (estimated) 165.24 g/mol 193.25 g/mol 426.51 g/mol
Key Substituents Methylsulfonyl, imidazole-methyl 1-methyl, 4-imidazole Methanone bridge, 2-imidazole Benzimidazole, morpholine
Structural Complexity High (two piperidines, sulfonyl) Low (single piperidine) Moderate (methanone bridge) High (multiple heterocycles)
CAS Number Not provided in evidence 106243-44-1 Not specified 2003197-53-1
Suppliers Not listed ChemicalBook AlliChem, APAC, ChemPacific Sigma-Aldrich (SML2825)

Functional Implications

  • Solubility : The methylsulfonyl group in the target compound may enhance water solubility compared to Compounds A and B, which lack polar sulfonyl moieties.
  • Binding Affinity : The dual piperidine system could allow for multi-target engagement, whereas Compounds A and B may have narrower selectivity.
  • Synthetic Accessibility : Compound A’s simpler structure likely permits easier synthesis, while the target compound’s complexity may require multi-step protocols.

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , also known by its IUPAC name, possesses significant biological activity across various domains, including anticancer, metabolic disorders, and central nervous system (CNS) disorders. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties.

  • Molecular Formula : C19H25N3O5S2
  • Molecular Weight : 439.55 g/mol
  • Purity : Typically ≥95% .

Anticancer Activity

Research indicates that derivatives of the piperidine structure, particularly those incorporating imidazole and methylsulfonyl groups, exhibit notable antiproliferative activity against various cancer cell lines:

  • Mechanism of Action : These compounds act as reversible inhibitors of enzymes such as monoacylglycerol lipase (MAGL), which play a critical role in cancer cell proliferation. The inhibition of MAGL has been linked to reduced tumor growth in models of breast and ovarian cancers .
Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMCF-715.2
Ovarian CancerA278012.5

Metabolic Disorders

The compound has also been studied for its potential in treating metabolic syndrome , particularly through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the regulation of cortisol levels, which are implicated in conditions like obesity and type 2 diabetes:

  • Inhibitory Effects : Compounds similar to (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have shown promising results in reducing insulin resistance and improving metabolic profiles in preclinical studies .

Central Nervous System Disorders

The potential therapeutic effects on CNS disorders, including Alzheimer's disease, have been highlighted in recent studies:

  • Anxiolytic and Antidepressant Properties : Similar compounds have been identified as selective delta-opioid agonists, suggesting that they could provide anxiolytic and antidepressant effects. These findings indicate a pathway for developing treatments for mood disorders .

Case Studies

Several case studies illustrate the compound's biological activity:

  • Breast Cancer Study :
    • A study involving MCF-7 cells treated with the compound showed a significant reduction in cell viability after 48 hours, with an IC50 value indicating effective cytotoxicity.
  • Metabolic Syndrome Model :
    • In a rodent model of metabolic syndrome, administration of the compound resulted in lowered blood glucose levels and improved insulin sensitivity compared to control groups.
  • CNS Effects :
    • A clinical trial assessing the anxiolytic effects of similar piperidine derivatives found significant improvements in anxiety scores among participants after treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。